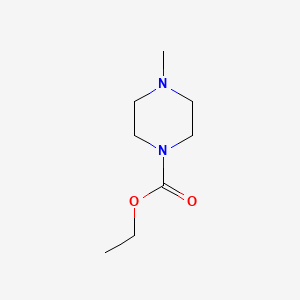

Ethyl 4-methylpiperazine-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-methylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYYUUDWGLOMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70275703 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59325-11-0 | |

| Record name | ethyl 4-methylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-methylpiperazine-1-carboxylate synthesis pathway

An In-Depth Technical Guide to the Synthesis of Ethyl 4-methylpiperazine-1-carboxylate

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in a multitude of blockbuster drugs.[1][2][3] Its unique physicochemical properties—conferred by the two nitrogen atoms—allow it to modulate aqueous solubility, lipophilicity, and receptor-binding interactions, making it an invaluable building block in drug design.[3][4] Piperazine derivatives are integral to therapeutics across a vast spectrum of diseases, including cancer, viral infections, and central nervous system disorders.[1][2]

This guide focuses on a key synthetic intermediate, Ethyl 4-methylpiperazine-1-carboxylate (CAS No. 59325-11-0).[5] We will dissect its primary synthesis pathway, moving beyond a mere recitation of steps to provide a deep, mechanistic understanding of the process. The protocols described herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and high fidelity.

Core Synthetic Strategy: Selective N-Methylation

The most direct and industrially scalable approach to synthesizing Ethyl 4-methylpiperazine-1-carboxylate is through the selective methylation of its precursor, Ethyl piperazine-1-carboxylate (also known as 1-Ethoxycarbonylpiperazine).

The precursor itself is readily synthesized by reacting piperazine with ethyl chloroformate, a standard method for installing a carbamate protecting group on one of the nitrogen atoms.[6][7] This strategic protection is crucial as it deactivates the N-1 nitrogen, directing the subsequent methylation exclusively to the more nucleophilic N-4 position.

The central challenge, therefore, is the clean and efficient addition of a single methyl group to the secondary amine at the N-4 position. While direct alkylation with reagents like methyl iodide is an option, it is often plagued by poor selectivity, leading to the formation of undesired quaternary ammonium salts.[8] A more elegant and controlled solution is found in reductive amination.

Primary Synthesis Pathway: The Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a robust and highly specific method for the N-methylation of primary and secondary amines.[8][9] It utilizes an excess of formaldehyde as the source of the methyl group and formic acid as the in-situ reducing agent.[9] This reaction is particularly advantageous because the mechanism inherently prevents over-methylation, stopping cleanly at the tertiary amine stage.[8][9]

Mechanistic Deep Dive

The reaction proceeds through a well-understood, irreversible pathway:

-

Imine Formation: The secondary amine (Ethyl piperazine-1-carboxylate) attacks the carbonyl carbon of formaldehyde, forming a hemiaminal intermediate. This intermediate quickly dehydrates to form a transient methyleneiminium ion.

-

Hydride Transfer: Formic acid acts as a hydride donor. The formate ion transfers a hydride (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the desired tertiary amine.

-

Irreversibility: This hydride transfer step is driven by the concomitant decarboxylation of the resulting unstable carbamic acid intermediate, which decomposes to release carbon dioxide gas. The evolution of CO₂ makes the reaction irreversible, driving it to completion.[9]

Below is a diagram illustrating this mechanistic sequence.

Caption: Mechanism of the Eschweiler-Clarke N-methylation.

Self-Validating Experimental Protocol

This protocol is designed for clarity and reproducibility. The rationale behind each step is explained to ensure a comprehensive understanding of the process.

Materials & Equipment:

-

Ethyl piperazine-1-carboxylate (1.0 eq)

-

Formaldehyde (37% aqueous solution, ~2.5 eq)

-

Formic acid (98-100%, ~2.5 eq)

-

Sodium hydroxide (NaOH) solution (e.g., 10 M)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reagent Charging (Causality: Controlled Addition): To a round-bottom flask equipped with a magnetic stirrer, add Ethyl piperazine-1-carboxylate. Sequentially add formic acid followed by the aqueous formaldehyde solution. Rationale: Adding the acid first protonates the amine slightly, controlling the initial reactivity with formaldehyde. The reaction is often exothermic, so controlled addition is key.

-

Reaction Heating (Causality: Driving the Reaction): Attach a reflux condenser and heat the reaction mixture to 80-100 °C. Vigorous gas evolution (CO₂) will be observed. Maintain heating for 2-4 hours, or until the gas evolution ceases, indicating the reaction is complete. Rationale: The elevated temperature is required to overcome the activation energy for iminium ion formation and hydride transfer/decarboxylation.[9]

-

Basification & Quenching (Causality: Neutralization and Product Isolation): Cool the reaction mixture to room temperature and then further in an ice bath. Slowly and carefully add NaOH solution to basify the mixture to a pH > 11. Rationale: This step neutralizes the excess formic acid and deprotonates the product amine, rendering it soluble in organic solvents and facilitating its extraction from the aqueous phase.

-

Extraction (Causality: Phase Separation): Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent like DCM or EtOAc. Combine the organic layers. Rationale: The desired product is significantly more soluble in the organic phase than in the aqueous phase, allowing for efficient separation from inorganic salts and water-soluble impurities.

-

Washing (Causality: Impurity Removal): Wash the combined organic layers sequentially with saturated NaHCO₃ solution (to remove any residual acid) and then with brine (to reduce the amount of dissolved water in the organic layer). Rationale: These washing steps are critical for removing residual reagents and improving the purity of the final product before solvent evaporation.

-

Drying and Concentration (Causality: Final Isolation): Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator. This will yield the crude Ethyl 4-methylpiperazine-1-carboxylate.

-

Purification (Optional): If required, the crude product can be further purified by vacuum distillation or column chromatography to achieve high purity.

Quantitative Data Summary

The following table provides a summary of typical reaction parameters for the Eschweiler-Clarke synthesis.

| Parameter | Value | Rationale / Notes |

| Stoichiometry | ||

| Ethyl piperazine-1-carboxylate | 1.0 eq | Limiting reagent. |

| Formaldehyde | 2.2 - 3.0 eq | Used in excess to ensure complete reaction. |

| Formic Acid | 2.2 - 3.0 eq | Used in excess to act as both reagent and solvent.[9][10] |

| Reaction Conditions | ||

| Temperature | 80 - 100 °C | Ensures sufficient energy for decarboxylation. |

| Reaction Time | 2 - 6 hours | Monitored by cessation of CO₂ evolution. |

| Workup & Yield | ||

| Extraction Solvent | Dichloromethane | Excellent solubility for the product. |

| Typical Crude Yield | >90% | The reaction is generally high-yielding. |

| Purity | >95% (crude) | Often high enough for subsequent steps without further purification. |

Alternative Pathway: General Reductive Amination

While the Eschweiler-Clarke reaction is highly effective, other reductive amination protocols can also be employed. These typically involve reacting the amine and formaldehyde in the presence of a different reducing agent.

Methodology Overview

In this approach, Ethyl piperazine-1-carboxylate is mixed with formaldehyde, and the resulting iminium ion is reduced in situ by a borohydride-based reagent, most commonly sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11][12]

Caption: General workflow for one-pot reductive amination.

Comparative Analysis

| Feature | Eschweiler-Clarke Reaction | General Reductive Amination (NaBH(OAc)₃) |

| Reducing Agent | Formic Acid | Sodium Triacetoxyborohydride |

| Temperature | High (80-100 °C) | Mild (Room Temperature) |

| Byproducts | CO₂ (gas), Water | Acetate salts, Boron species |

| Safety/Waste | Corrosive acid, high temp | Reagent is moisture-sensitive; boron waste |

| Cost | Reagents are inexpensive | Borohydride reagents are more expensive |

| Advantages | Irreversible, high yield, cheap | Milder conditions, broad substrate scope |

| Disadvantages | High temperature, acidic conditions | Higher cost, potential for side reactions |

Conclusion

The synthesis of Ethyl 4-methylpiperazine-1-carboxylate is most effectively and economically achieved via the Eschweiler-Clarke reaction. This classic method offers high selectivity, operational simplicity, and excellent yields, leveraging inexpensive and readily available reagents. Its irreversible nature, driven by the evolution of carbon dioxide, ensures complete conversion of the starting material. While alternative reductive amination methods provide milder conditions, the Eschweiler-Clarke pathway remains the authoritative and field-proven choice for the specific N-methylation of piperazine intermediates, making it an indispensable tool for researchers and professionals in drug development.

References

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021-10-08). MDPI. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020-05-06). PubMed Central. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2021). Dalton Transactions (RSC Publishing). [Link]

-

Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. (2025). SGVU Journal of Pharmaceutical Research & Education. [Link]

- Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent. (EP0429996A2).

-

Eschweiler–Clarke reaction. Wikipedia. [Link]

- Methylation of piperazines. (US3154553A).

- Methylation of piperazines. (US3154552A).

-

Review of Modern Eschweiler–Clarke Methylation Reaction. (2024). MDPI. [Link]

-

Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester. PubMed. [Link]

-

Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PubMed Central. [Link]

-

Ethyl 4-methylpiperazine-1-carboxylate. PubChem. [Link]

-

An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. ResearchGate. [Link]

-

Ethyl 4-(4-methylpiperazin-1-yl)piperidine-1-carboxylate. Pharmaffiliates. [Link]

-

Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. [Link]

-

Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

-

Intramolecular reductive amination for the preparation of piperazines. ResearchGate. [Link]

-

Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. [Link]

-

Ethyl piperidine-4-carboxylate. Cheméo. [Link]

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

-

A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints. [Link]

-

Synthesis of methyl 1-methylpiperidine-4-carboxylate. PrepChem.com. [Link]

-

1-Hydrosilatrane. Organic Syntheses Procedure. [Link]

- Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation. (CN111423397A).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. gyanvihar.org [gyanvihar.org]

- 5. Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 | CID 68286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. Ethyl N-piperazinecarboxylate | 120-43-4 [chemicalbook.com]

- 8. mdpi.com [mdpi.com]

- 9. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 10. EP0429996A2 - Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent - Google Patents [patents.google.com]

- 11. jocpr.com [jocpr.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 4-methylpiperazine-1-carboxylate

Abstract

Ethyl 4-methylpiperazine-1-carboxylate, a key heterocyclic organic compound, serves as a versatile intermediate in synthetic chemistry and holds significant relevance in the pharmaceutical industry. This technical guide provides a comprehensive examination of its core physicochemical properties, synthesis, and analytical characterization. We delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. A critical aspect explored is its role as a known process-related impurity in the manufacturing of Zopiclone, highlighting the necessity for robust analytical and control strategies. This document consolidates essential data, detailed protocols, and structural elucidation to serve as an authoritative resource for professionals working with this molecule.

Molecular Identity and Core Physicochemical Properties

Ethyl 4-methylpiperazine-1-carboxylate is structurally defined by a piperazine ring N-substituted with a methyl group at position 4 and an ethoxycarbonyl group at position 1. This configuration imparts specific chemical characteristics crucial for its function as both a building block and a pharmaceutical-related substance.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl 4-methylpiperazine-1-carboxylate | [1] |

| CAS Number | 59325-11-0 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Canonical SMILES | CCOC(=O)N1CCN(CC1)C | [1] |

| InChIKey | USYYUUDWGLOMDJ-UHFFFAOYSA-N | [1] |

| Synonyms | 4-methyl-piperazine-1-carboxylic acid ethyl ester, 1-Carboethoxy-4-methylpiperazine, Zopiclone Impurity 16 | [1][2] |

The physicochemical properties of a molecule are paramount in determining its behavior in both chemical reactions and biological systems. These parameters dictate solubility, membrane permeability, and reactivity, which are critical data points for process chemistry and drug development.

Table 2: Physicochemical Data

| Property | Value | Comments & Rationale |

| Appearance | Colorless to yellow liquid | [2] |

| Boiling Point | ~230-250 °C (Predicted) | Experimental data is not readily available. Prediction is based on structurally similar compounds like Ethyl 1-piperazinecarboxylate (273 °C) and Ethyl 4-piperidinecarboxylate (204 °C)[3], adjusted for the N-methyl group. |

| Density | ~1.03 g/mL (Predicted) | The reported value of 1.42 g/cm³[2] appears anomalous when compared to similar structures (e.g., Ethyl 1-piperazinecarboxylate, 1.08 g/mL). A value closer to 1.03 g/mL is more chemically plausible. |

| Solubility | Soluble in water and common organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | The combination of the polar carbamate and amine functionalities with the aliphatic structure suggests broad solubility, facilitating its use in diverse reaction and purification conditions. |

| logP (Octanol/Water) | 0.3 (Computed) | [1] The low positive value indicates a relatively balanced hydrophilic-lipophilic character, suitable for intermediates that may need to partition between aqueous and organic phases during workup. |

| pKa (Conjugate Acid) | ~7.5-8.5 (Predicted) | The tertiary amine (N-4) is the primary basic center. The pKa is expected to be lower than that of N-methylpiperazine (~9.0) due to the electron-withdrawing effect of the carbamate group at N-1. This modulated basicity is a key feature in its synthetic utility. |

| Topological Polar Surface Area | 32.8 Ų | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of Ethyl 4-methylpiperazine-1-carboxylate is most reliably achieved via N-acylation of 1-methylpiperazine with ethyl chloroformate. This is a standard and efficient method for installing an ethoxycarbonyl protecting group onto the more nucleophilic secondary amine of the piperazine starting material.

Expertise-Driven Rationale: The choice of this pathway is dictated by the high reactivity of ethyl chloroformate towards secondary amines. The reaction requires a base to neutralize the hydrochloric acid byproduct, preventing the protonation of the starting amine which would render it unreactive. A tertiary amine base like triethylamine (TEA) is often preferred as it is non-nucleophilic and easily removed during workup. Dichloromethane (DCM) is an excellent solvent choice due to its inert nature and ability to dissolve both the reactants and the product, facilitating a homogenous reaction environment.

Experimental Protocol: Synthesis

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-methylpiperazine (1.0 eq).

-

Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, ~5-10 mL per mmol of amine) and add triethylamine (TEA, 1.1 eq).

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction and minimize side-product formation.

-

Reagent Addition: Add a solution of ethyl chloroformate (1.05 eq) in DCM dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Aqueous Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally, brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude liquid can be purified by vacuum distillation or column chromatography on silica gel if high purity is required.

Synthesis Workflow Diagram

Caption: Synthesis and purification workflow.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable for any chemical intermediate, particularly one with pharmaceutical relevance. A combination of spectroscopic and chromatographic techniques provides a self-validating system for identity and quality control.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation. For Ethyl 4-methylpiperazine-1-carboxylate, the spectrum is expected to show:

-

A triplet at ~1.25 ppm (3H) and a quartet at ~4.15 ppm (2H), characteristic of the ethyl group (CH₃-CH₂-O).

-

A singlet at ~2.30 ppm (3H) for the N-methyl group.

-

Two distinct multiplets for the piperazine ring protons: one at ~2.40 ppm (4H, protons adjacent to the N-methyl group) and another at ~3.45 ppm (4H, protons adjacent to the N-carbamate group). The downfield shift of the latter is due to the deshielding effect of the carbonyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique confirms the carbon skeleton. Expected signals include:

-

Carbonyl carbon (C=O) at ~155 ppm.

-

O-CH₂ carbon at ~61 ppm.

-

Piperazine ring carbons adjacent to the carbamate nitrogen at ~44 ppm.

-

Piperazine ring carbons adjacent to the N-methyl group at ~55 ppm.

-

N-CH₃ carbon at ~46 ppm.

-

Ethyl CH₃ carbon at ~14 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy is used to identify key functional groups. The most prominent feature will be a strong, sharp absorption band around 1700-1720 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretch of the carbamate functional group. C-H stretching vibrations from the aliphatic portions will appear around 2800-3000 cm⁻¹.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should show a molecular ion peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Key Fragments: Common fragmentation pathways would involve the loss of the ethoxy group (-OC₂H₅, m/z 45) or cleavage of the piperazine ring.

-

Stability, Storage, and Handling

Understanding the stability profile is crucial for ensuring the integrity of the material during storage and use.

-

Chemical Stability: The compound is generally stable under standard laboratory conditions (ambient temperature and pressure). The carbamate group is susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures, which would regenerate 1-methylpiperazine.

-

Incompatibilities: Avoid contact with strong oxidizing agents, which could react with the tertiary amine or other parts of the molecule.

-

Recommended Storage: For long-term integrity, the material should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight. Storing under an inert atmosphere (e.g., nitrogen or argon) can prevent potential long-term degradation from atmospheric components.

Relevance in Pharmaceutical Development

The utility of Ethyl 4-methylpiperazine-1-carboxylate in the pharmaceutical landscape is twofold: as a synthetic building block and as a critical process-related impurity.

As a Synthetic Intermediate

The piperazine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. The title compound serves as an excellent starting point for further functionalization.

-

Protecting Group Strategy: The ethoxycarbonyl group acts as an effective protecting group for the N-1 position. This allows for selective reactions to be carried out elsewhere, for example, by functionalizing a molecule that is then coupled to the N-4 methyl position (if it were a different modifiable group) or by using the basicity of the N-4 tertiary amine to catalyze reactions. The carbamate can be readily removed later under specific hydrolytic conditions.

As a Pharmaceutical Impurity

Ethyl 4-methylpiperazine-1-carboxylate is documented as Zopiclone Impurity 16 [1][4]. Zopiclone is a nonbenzodiazepine hypnotic agent used for treating insomnia.[5] Its synthesis involves a piperazine-containing fragment. The presence of impurities, even in trace amounts, is a major concern in active pharmaceutical ingredients (APIs) due to potential toxicity and effects on the API's stability and efficacy.

Causality: This impurity could potentially arise from a side reaction involving residual 1-methylpiperazine and an ethyl chloroformate-like reagent used in the synthesis of a different part of the Zopiclone molecule, or from a breakdown of the main molecule under certain conditions.

Implications for Drug Development:

-

Analytical Control: Validated analytical methods (typically HPLC or GC-MS) are required to detect and quantify this specific impurity in batches of Zopiclone.

-

Regulatory Limits: Regulatory bodies like the FDA and EMA set strict limits on the levels of known and unknown impurities in drug substances. Therefore, understanding and controlling the formation of "Impurity 16" is a regulatory necessity.

-

Process Optimization: Knowledge of this impurity drives process chemists to optimize the Zopiclone synthesis pathway to minimize its formation, for instance, by adjusting reaction conditions, stoichiometry, or purification steps.

Impurity Control Workflow

Caption: Logical workflow for impurity control in API manufacturing.

Conclusion

Ethyl 4-methylpiperazine-1-carboxylate is more than a simple chemical intermediate; it is a molecule of significant industrial and regulatory importance. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a manageable compound for researchers. However, its status as a designated pharmaceutical impurity underscores the critical need for rigorous analytical oversight in drug development and manufacturing. This guide provides the foundational knowledge required for the informed handling, synthesis, and analysis of this versatile piperazine derivative.

References

-

American Elements. Ethyl 4-Methylpiperazine-1-carboxylate | CAS 59325-11-0. [Link]

-

PubChem. Ethyl 4-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Ethyl-4-methylpiperazine. National Center for Biotechnology Information. [Link]

-

SynZeal. Zopiclone Impurity 16 | 2334434-49-8. [Link]

- Google Patents. CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

-

University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

ResearchGate. FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). [Link]

-

PubMed Central. Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer. [Link]

-

PubChem. Methyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. Ethyl 4-piperidinecarboxylate. National Center for Biotechnology Information. [Link]

-

PubChem. 4-Ethyl-4-methylhept-1-ene. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to Ethyl 4-methylpiperazine-1-carboxylate (CAS 59325-11-0): Synthesis, Characterization, and Applications

This document provides a comprehensive technical overview of Ethyl 4-methylpiperazine-1-carboxylate, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its strategic importance in medicinal chemistry.

Introduction: The Versatile Piperazine Scaffold

Ethyl 4-methylpiperazine-1-carboxylate, registered under CAS Number 59325-11-0, is a disubstituted piperazine derivative.[1] The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs due to its favorable physicochemical properties and versatile synthetic handles.[1][2] This specific molecule serves as a valuable building block, enabling the introduction of the N-methylpiperazine moiety, which can enhance aqueous solubility and modulate the pharmacokinetic profile of a parent compound. Its significance is underscored by its identification as a process-related impurity in the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent, highlighting its relevance in pharmaceutical manufacturing and quality control.[1][3]

Section 1: Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in synthesis and analysis. The key properties of Ethyl 4-methylpiperazine-1-carboxylate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 59325-11-0 | [1] |

| Molecular Formula | C₈H₁₆N₂O₂ | [1] |

| Molecular Weight | 172.22 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [4] |

| IUPAC Name | ethyl 4-methylpiperazine-1-carboxylate | [1] |

| Synonyms | 4-methyl-piperazine-1-carboxylic acid ethyl ester, 1-Carboethoxy-4-methylpiperazine, Zopiclone Impurity 16 | [1] |

| Density | 1.42 g/cm³ (Reported, may be atypical) | [4] |

| Topological Polar Surface Area | 32.8 Ų | [1] |

| Boiling Point | Not available | [4] |

| Melting Point | Not applicable (liquid) | [4] |

Section 2: Synthesis and Purification

The synthesis of Ethyl 4-methylpiperazine-1-carboxylate is a classic example of nucleophilic acyl substitution at the secondary amine of the piperazine ring. The most direct and industrially scalable approach involves the reaction of 1-methylpiperazine with ethyl chloroformate.

Expertise in Practice: The Rationale Behind the Protocol

The chosen protocol is an adaptation of the well-established Schotten-Baumann reaction conditions, which are designed to acylate amines efficiently.[5] The reaction is performed in a biphasic system or in the presence of a base. The base is not merely a catalyst but a crucial component required to neutralize the hydrochloric acid (HCl) byproduct generated from the reaction between the amine and the acyl chloride (ethyl chloroformate). Without this neutralization, the amine starting material would be protonated to form an unreactive ammonium salt, halting the reaction. The choice of a mild base like triethylamine or an inorganic base like potassium carbonate is critical to avoid hydrolysis of the ester product.

Detailed Step-by-Step Synthesis Protocol

-

Vessel Preparation: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-methylpiperazine (10.0 g, 0.1 mol) and dichloromethane (DCM, 200 mL).

-

Cooling: Cool the stirred solution to 0-5°C using an ice-water bath. This is critical to control the initial exotherm of the reaction.

-

Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the reaction mixture. The use of a solid inorganic base simplifies the subsequent workup.

-

Reagent Addition: Slowly add ethyl chloroformate (11.9 g, 0.11 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the internal temperature does not exceed 10°C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching and Extraction: Filter the reaction mixture to remove the potassium salts. Quench the filtrate by slowly adding 100 mL of water. Separate the organic layer, and wash it sequentially with 50 mL of 1M HCl (to remove any unreacted 1-methylpiperazine), 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is purified by vacuum distillation to afford Ethyl 4-methylpiperazine-1-carboxylate as a colorless to pale yellow liquid.

Section 3: Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and quality of the synthesized compound. For a drug development professional, understanding the expected analytical profile is non-negotiable.

Expected Analytical Data

The following table summarizes the predicted analytical data based on the compound's structure and principles of spectroscopy.

| Technique | Expected Results |

| ¹H NMR | δ 4.15 (q, 2H, J=7.1 Hz): -O-CH₂ -CH₃δ 3.45 (t, 4H, J=5.0 Hz): -N(C=O)-CH₂ -δ 2.40 (t, 4H, J=5.0 Hz): -N(CH₃)-CH₂ -δ 2.30 (s, 3H): -N-CH₃ δ 1.25 (t, 3H, J=7.1 Hz): -O-CH₂-CH₃ |

| ¹³C NMR | δ ~155 ppm: Carbonyl carbon (C =O)δ ~61 ppm: Ethoxy methylene carbon (-O-CH₂ -CH₃)δ ~54 ppm: Piperazine carbons adjacent to N-CH₃δ ~46 ppm: N-Methyl carbon (-N-CH₃ )δ ~44 ppm: Piperazine carbons adjacent to N-C=Oδ ~14 ppm: Ethoxy methyl carbon (-O-CH₂-CH₃ ) |

| Mass Spec. (EI) | m/z 172: Molecular Ion [M]⁺m/z 157: [M - CH₃]⁺m/z 99: [M - COOEt]⁺ (base peak, stable N-methylpiperazine fragment)m/z 70: [C₄H₈N]⁺ (piperazine ring fragment) |

Section 4: Applications in Research and Drug Development

The primary value of Ethyl 4-methylpiperazine-1-carboxylate lies in its function as a versatile synthetic intermediate.

-

Scaffold for Bioactive Molecules: The N-ethoxycarbonyl group acts as a protecting group for the piperazine nitrogen, allowing for selective functionalization at the N-methyl end. More commonly, it serves as a robust precursor where the ethyl carbamate can be hydrolyzed under basic or acidic conditions to reveal a secondary amine, which can then be elaborated into a wide range of derivatives through reactions like reductive amination, amide coupling, or nucleophilic substitution.

-

Pharmaceutical Reference Standard: As "Zopiclone Impurity 16," this compound is an essential reference standard for pharmaceutical quality control.[1] Analytical departments in pharmaceutical companies must synthesize or procure this impurity to develop and validate analytical methods (typically HPLC or GC) capable of detecting and quantifying its presence in the final Zopiclone active pharmaceutical ingredient (API). This ensures that the drug product meets the stringent purity requirements set by regulatory agencies like the FDA and EMA. The synthesis of Zopiclone involves coupling a core heterocyclic alcohol with 1-(chlorocarbonyl)-4-methylpiperazine.[6] Ethyl 4-methylpiperazine-1-carboxylate can arise from reactions involving residual ethanol in the process.

Section 5: Safety and Handling

While a specific, comprehensive safety datasheet for Ethyl 4-methylpiperazine-1-carboxylate is not widely available, a conservative approach to handling should be adopted based on its structure and data from analogous compounds like ethyl piperazine-1-carboxylate.

-

Hazard Class: Expected to be an irritant. May cause skin, eye, and respiratory tract irritation.

-

Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

Ethyl 4-methylpiperazine-1-carboxylate (CAS 59325-11-0) is more than just a chemical entry in a catalog. It is a synthetically tractable building block that provides access to the medicinally important N-methylpiperazine scaffold. Its well-defined synthesis and predictable analytical profile make it a reliable tool for medicinal chemists. Furthermore, its specific role as a known impurity in the production of Zopiclone solidifies its importance in the pharmaceutical industry, where purity is paramount. This guide provides the foundational knowledge for scientists to confidently synthesize, analyze, and apply this versatile intermediate in their research and development endeavors.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 68286, Ethyl 4-methylpiperazine-1-carboxylate. Available from: [Link]

-

American Elements (n.d.). Ethyl 4-Methylpiperazine-1-carboxylate. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12229105, 1-Ethyl-4-methylpiperazine. Available from: [Link]

- Google Patents (2004). CN1566105A - Chemical synthesis of 1-chloroformyl-4-methylpiperazine hydrochloride.

-

Pharmaffiliates (n.d.). Zopiclone-impurities. Available from: [Link]

-

MDPI (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Available from: [Link]

- Google Patents (2008). WO2008002629A1 - Process for the preparation of zopiclone.

-

Chemistry LibreTexts (2023). Interpreting C-13 NMR Spectra. Available from: [Link]

-

Organic Syntheses (n.d.). ETHYL N-METHYLCARBAMATE. Org. Syn. Coll. Vol. 2, p.278 (1943); Vol. 16, p.35 (1936). Available from: [Link]

-

The Royal Society of Chemistry (2012). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

SynZeal (n.d.). Zopiclone EP Impurity B. Available from: [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Available from: [Link]

-

ResearchGate (n.d.). FTIR spectra of ethyl pyridine-4-carboxylate (ethyl isonicotinate). Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5735, Zopiclone. Available from: [Link]

-

National Institute of Standards and Technology (n.d.). Ethyl 5-amino-1-methylpyrazole-4-carboxylate. In NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 | CID 68286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Zopiclone | C17H17ClN6O3 | CID 5735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. WO2008002629A1 - Process for the preparation of zopiclone - Google Patents [patents.google.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4-methylpiperazine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Ethyl 4-methylpiperazine-1-carboxylate in Drug Discovery

Ethyl 4-methylpiperazine-1-carboxylate (EMPC) is a substituted piperazine derivative with significant utility in the synthesis of pharmacologically active molecules. The piperazine motif is a prevalent scaffold in numerous approved drugs due to its favorable pharmacokinetic properties, including good aqueous solubility and the ability to modulate lipophilicity. The N-methyl and ethyl carbamate functionalities of EMPC offer versatile handles for synthetic elaboration, making it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases.

Accurate and unambiguous structural elucidation is a cornerstone of drug development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of synthesized compounds like EMPC. This guide provides a detailed analysis of the expected spectroscopic data for EMPC, offering insights into the interpretation of its key structural features.

Molecular Structure and Predicted Spectroscopic Features

The structure of Ethyl 4-methylpiperazine-1-carboxylate, with the chemical formula C₈H₁₆N₂O₂, dictates its expected spectroscopic behavior. Understanding the connectivity and chemical environment of each atom is crucial for interpreting the resulting spectra.

Molecular Structure of Ethyl 4-methylpiperazine-1-carboxylate

Caption: Chemical structure of Ethyl 4-methylpiperazine-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of EMPC is expected to show distinct signals for the ethyl group, the methyl group, and the two pairs of non-equivalent methylene protons on the piperazine ring. The predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| -CH₂- (Ethyl) | ~4.1 | Quartet (q) | 2H | Adjacent to the electron-withdrawing oxygen of the carbamate and coupled to the methyl protons. |

| -CH₃ (Ethyl) | ~1.2 | Triplet (t) | 3H | Coupled to the methylene protons of the ethyl group. |

| -CH₂- (Piperazine, adjacent to N-COO) | ~3.4-3.6 | Triplet (t) or Multiplet (m) | 4H | Deshielded by the adjacent electron-withdrawing carbamate group. |

| -CH₂- (Piperazine, adjacent to N-CH₃) | ~2.3-2.5 | Triplet (t) or Multiplet (m) | 4H | Influenced by the adjacent nitrogen and the N-methyl group. |

| -CH₃ (N-Methyl) | ~2.2 | Singlet (s) | 3H | A singlet as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |

| C=O (Carbamate) | ~155 | The carbonyl carbon of the carbamate is significantly deshielded. |

| -CH₂- (Ethyl) | ~61 | The methylene carbon of the ethyl group is attached to the electronegative oxygen. |

| -CH₂- (Piperazine, adjacent to N-COO) | ~44 | Deshielded due to the adjacent carbamate nitrogen. |

| -CH₂- (Piperazine, adjacent to N-CH₃) | ~55 | Influenced by the two adjacent nitrogen atoms. |

| -CH₃ (N-Methyl) | ~46 | A typical chemical shift for an N-methyl group. |

| -CH₃ (Ethyl) | ~14 | A standard chemical shift for a terminal methyl group. |

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of Ethyl 4-methylpiperazine-1-carboxylate.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on sample solubility and its residual peak's position.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required or for precise referencing (0 ppm).

-

-

Instrument Setup (300-500 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the internal standard or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

-

Process the data similarly to the ¹H spectrum.

-

NMR Acquisition Workflow

Caption: A generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of EMPC is expected to show characteristic absorption bands for the C-H, C=O, and C-N bonds.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Rationale |

| C-H (Aliphatic) | 2800-3000 | Strong | Stretching vibrations of the methyl and methylene groups. |

| C=O (Carbamate) | 1680-1700 | Strong | The carbonyl stretch of the ethyl carbamate group is a prominent and diagnostic peak. |

| C-N | 1200-1350 | Medium-Strong | Stretching vibrations of the C-N bonds in the piperazine ring and the carbamate. |

| C-O | 1000-1300 | Medium-Strong | Stretching vibrations of the C-O bonds of the ester group. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Objective: To identify the key functional groups in Ethyl 4-methylpiperazine-1-carboxylate.

Methodology:

-

Instrument Preparation:

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the clean, empty ATR crystal.

-

-

Sample Application:

-

Place a small drop of liquid EMPC or a small amount of solid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure arm to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, Ethyl 4-methylpiperazine-1-carboxylate (Molecular Weight: 172.22 g/mol ) is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

| m/z | Proposed Fragment | Rationale for Fragmentation |

| 172 | [C₈H₁₆N₂O₂]⁺ | Molecular ion (M⁺). |

| 157 | [M - CH₃]⁺ | Loss of a methyl group. |

| 129 | [M - C₂H₅O]⁺ | Loss of the ethoxy group. |

| 100 | [C₅H₁₂N₂]⁺ | Fragmentation of the carbamate group, leaving the N-methylpiperazine cation. |

| 70 | [C₄H₈N]⁺ | A common fragment from the cleavage of the piperazine ring. |

| 57 | [C₃H₇N]⁺ | Further fragmentation of the piperazine ring. |

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of Ethyl 4-methylpiperazine-1-carboxylate.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).

-

-

Gas Chromatography (GC) Setup:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC will separate the sample from the solvent and any impurities based on their boiling points and interactions with the GC column.

-

Set an appropriate temperature program for the GC oven to ensure good separation and peak shape.

-

-

Mass Spectrometry (MS) Setup:

-

The eluent from the GC is directed into the ion source of the mass spectrometer.

-

In the ion source (typically using electron ionization - EI), the sample molecules are bombarded with electrons, causing ionization and fragmentation.

-

The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

-

Correlate the fragmentation pattern with the known structure of the molecule.

-

Mass Spectrometry Fragmentation Pathway

Caption: A simplified representation of a possible fragmentation pathway for EMPC in mass spectrometry.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of Ethyl 4-methylpiperazine-1-carboxylate. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and structural information from MS, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results, which are paramount for the integrity and success of any drug discovery and development program.

References

Due to the nature of this guide, which relies on established spectroscopic principles and data from analogous compounds, direct literature citations for the spectra of Ethyl 4-methylpiperazine-1-carboxylate are not available. The following references provide foundational knowledge in the spectroscopic techniques discussed.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

PubChem. (n.d.). Ethyl 4-methylpiperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link][1]

Sources

Ethyl 4-methylpiperazine-1-carboxylate mechanism of action in biological systems

An In-Depth Technical Guide to the Role of Ethyl 4-methylpiperazine-1-carboxylate in Medicinal Chemistry and Drug Discovery

Foreword: A Note on Starting Materials vs. Active Pharmaceutical Ingredients

It is critical for researchers in drug development to distinguish between a final, biologically active compound and the chemical intermediates used in its synthesis. Ethyl 4-methylpiperazine-1-carboxylate falls firmly into the latter category. As of the current body of scientific literature, this molecule is not recognized for its own direct, potent mechanism of action in biological systems. Instead, its significance lies in its role as a versatile and valuable building block in the synthesis of complex molecules that do exhibit specific biological activities.

This guide, therefore, will not detail a direct mechanism of action for Ethyl 4-methylpiperazine-1-carboxylate itself. Rather, it will provide an in-depth exploration of why this compound is a cornerstone in medicinal chemistry, with a focus on the biological mechanisms of the active pharmaceutical ingredients (APIs) it helps to create. We will delve into the concept of the piperazine moiety as a privileged scaffold and provide concrete examples of its application in the synthesis of compounds targeting significant biological pathways.

Part 1: The Piperazine Moiety - A Privileged Scaffold in Drug Design

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is considered a "privileged scaffold" in medicinal chemistry. This means it is a structural motif that is recurrently found in successful, biologically active compounds. The value of the piperazine core, and by extension, derivatives like Ethyl 4-methylpiperazine-1-carboxylate, stems from several key physicochemical properties:

-

Improved Pharmacokinetics: The basic nitrogen atoms of the piperazine ring are typically protonated at physiological pH. This positive charge can significantly enhance the aqueous solubility of a molecule, which is often a critical factor for oral bioavailability and formulation.

-

Versatile Synthetic Handles: The two nitrogen atoms provide points for chemical modification. In Ethyl 4-methylpiperazine-1-carboxylate, one nitrogen is functionalized with a methyl group, and the other with an ethyl carboxylate. The ethyl carboxylate can be readily hydrolyzed to a carboxylic acid or converted to an amide, allowing for the attachment of various other molecular fragments to build a larger, more complex drug candidate.

-

Blood-Brain Barrier Penetration: The piperazine scaffold is frequently found in centrally acting agents (e.g., antipsychotics, antidepressants). Its ability to exist in both charged and uncharged states, along with its relatively small size, can be tuned to facilitate passage across the blood-brain barrier.

-

Receptor Interaction: The nitrogen atoms can act as hydrogen bond acceptors, and when protonated, as hydrogen bond donors. This allows piperazine-containing molecules to form strong and specific interactions with biological targets such as G-protein coupled receptors (GPCRs).

Part 2: Case Study - Synthesis of a Dopamine D2 Receptor Antagonist

To illustrate the utility of Ethyl 4-methylpiperazine-1-carboxylate, we will consider its hypothetical use in the synthesis of a simplified analog of aripiprazole, a well-known antipsychotic that acts as a partial agonist at the dopamine D2 receptor.

Workflow for Synthesis

The following diagram outlines a plausible synthetic route where Ethyl 4-methylpiperazine-1-carboxylate is a key intermediate. The core concept is the coupling of the piperazine moiety to an aromatic system, a common strategy in the development of CNS-active drugs.

Caption: Simplified signaling pathway of a Dopamine D2 receptor antagonist.

Part 3: Experimental Protocols for Characterizing a Novel Compound

If a researcher were to investigate the potential biological activity of a novel compound synthesized from Ethyl 4-methylpiperazine-1-carboxylate, a structured, multi-step approach would be necessary. The following protocols represent a standard workflow for such a characterization.

Experimental Workflow Overview

Caption: Workflow for characterizing a novel compound's biological activity.

Protocol 1: Radioligand Binding Assay for D2 Receptor

This protocol determines if the novel compound binds to the target receptor.

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing the human D2 receptor.

-

[³H]-Spiperone (a high-affinity D2 antagonist radioligand).

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

Wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation fluid and vials.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Plate Setup: In a 96-well plate, add buffer, cell membranes (e.g., 10-20 µg protein/well), and [³H]-Spiperone at a concentration near its Kd (e.g., 0.2 nM).

-

Compound Addition: Add the test compound across a range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known D2 antagonist, e.g., 10 µM haloperidol).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Harvesting: Rapidly filter the contents of the plate through the filter mat using a vacuum manifold. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Punch the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate the specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). Calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

This protocol determines if the compound acts as an agonist, antagonist, or inverse agonist.

Objective: To measure the effect of the test compound on cAMP levels in cells expressing the D2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human D2 receptor.

-

Assay buffer (e.g., HBSS).

-

Forskolin (an adenylyl cyclase activator).

-

Dopamine.

-

A commercial cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

-

Cell Plating: Plate the cells in a 96-well plate and grow to confluency.

-

Antagonist Mode: To test for antagonist activity, pre-incubate the cells with various concentrations of the test compound for 15-20 minutes.

-

Stimulation: Add a fixed concentration of dopamine (e.g., the EC₈₀) to all wells (except the basal control) and incubate for a further 15-30 minutes.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP kit.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. An antagonist will produce a dose-dependent reversal of the dopamine-induced cAMP decrease.

Part 4: Data Interpretation and Summary

The results from the above experiments allow for a clear classification of the novel compound's activity.

| Parameter | Experiment | Interpretation |

| Ki | Radioligand Binding Assay | A lower Ki value (e.g., < 100 nM) indicates higher binding affinity to the D2 receptor. |

| IC₅₀ | cAMP Functional Assay | The concentration at which the compound reverses 50% of the dopamine effect. |

| Mode of Action | cAMP Functional Assay | Determines if the compound is a full antagonist, partial agonist, or inverse agonist based on its effect on cAMP levels alone and in the presence of dopamine. |

Conclusion

Ethyl 4-methylpiperazine-1-carboxylate is a quintessential example of a molecular scaffold whose value is realized in the final, complex molecules it helps to create. While devoid of a significant biological mechanism of action on its own, its incorporation into drug candidates is a proven strategy, particularly in the development of CNS-active agents. The piperazine moiety it provides is a powerful tool for medicinal chemists to enhance pharmacokinetic properties and establish key interactions with biological targets. Understanding the distinction between such a building block and a final API is fundamental to the principles of modern drug discovery and development. The experimental workflows provided herein represent the standard, self-validating systems used to elucidate the mechanism of action for any new chemical entity derived from such versatile starting materials.

An In-depth Technical Guide to the Derivatives of Ethyl 4-methylpiperazine-1-carboxylate: Synthesis, Applications, and Methodologies

This guide provides a comprehensive technical overview of Ethyl 4-methylpiperazine-1-carboxylate and its known derivatives. Designed for researchers, scientists, and professionals in drug development, it delves into the synthesis, characterization, and therapeutic applications of this important chemical scaffold. The narrative emphasizes the rationale behind experimental choices, ensuring a deep understanding of the underlying chemistry and pharmacology.

The Core Moiety: Ethyl 4-methylpiperazine-1-carboxylate

Ethyl 4-methylpiperazine-1-carboxylate (CAS No. 59325-11-0) is a key building block in modern medicinal chemistry.[1][2] Its structure features a piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms. This ring is highly valued in drug design for several reasons:

-

It can significantly improve the physicochemical properties of a molecule, such as solubility and basicity.[3][4]

-

The piperazine scaffold provides a versatile platform for introducing various substituents to orient pharmacophoric groups in precise spatial arrangements for optimal target interaction.[5]

-

Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, anticancer, and central nervous system effects.[6][7]

The core structure consists of a piperazine ring N-substituted with a methyl group at the 4-position and an ethoxycarbonyl group at the 1-position. This arrangement provides a stable, yet reactive, starting point for further chemical modifications.

Physicochemical Properties

A clear understanding of the parent molecule's properties is fundamental for designing and synthesizing its derivatives.

| Property | Value | Source |

| Molecular Formula | C₈H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 172.22 g/mol | PubChem[1] |

| IUPAC Name | ethyl 4-methylpiperazine-1-carboxylate | PubChem[1] |

| CAS Number | 59325-11-0 | PubChem[1] |

| Appearance | Colorless to yellow liquid | American Elements[2] |

| SMILES | CCOC(=O)N1CCN(CC1)C | PubChem[1] |

Synthetic Strategies for Piperazine Derivatives

The synthesis of piperazine derivatives is a well-established field, generally following two primary pathways. The choice of pathway is dictated by the availability of starting materials and the desired complexity of the final molecule.

Two primary approaches are:

-

Functionalization of a Pre-existing Piperazine Ring: This is the most common method, where a commercially available piperazine synthon, such as Ethyl 1-piperazinecarboxylate, is modified through reactions like N-alkylation, acylation, or reductive amination.[3]

-

Ring Formation: This involves constructing the piperazine ring itself, typically by hydrogenating pyrazine precursors or through the coupling of two amino groups.[3] This method is often employed for creating highly substituted or novel piperazine cores.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing a derivative starting from a piperazine carboxylate precursor. This process highlights the critical stages from initial reaction to final, validated product.

Caption: A generalized workflow for the synthesis and validation of piperazine derivatives.

Known Derivatives and Their Therapeutic Applications

Derivatives of Ethyl 4-methylpiperazine-1-carboxylate are explored across multiple therapeutic areas, leveraging the versatile piperazine core to interact with various biological targets.

Anti-inflammatory and Analgesic Agents

The piperazine moiety is a common feature in compounds designed to treat inflammation and pain.[4]

-

Pyrazolyl-Piperazine Derivatives: A notable example is 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) . Studies have demonstrated its potent anti-nociceptive and anti-inflammatory properties.[6] Mechanistic investigations revealed that its analgesic effects are mediated, at least in part, through the serotonergic pathway. In preclinical models, LQFM-008 reduced licking time in both phases of the formalin test and increased the latency to thermal stimulus in the hot plate test, indicating both peripheral and central mechanisms of action.[6]

-

Salicylate-Piperazine Hybrids: Researchers have synthesized novel methyl salicylate derivatives bearing a piperazine moiety that exhibit significant anti-inflammatory activity.[4][8] In mouse models of xylol-induced ear edema and carrageenan-induced paw edema, certain derivatives showed efficacy comparable to or greater than standard NSAIDs like aspirin and indomethacin.[8] These compounds were also found to significantly inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α and down-regulate COX-2 expression in vitro.[4][8]

Anticancer Agents

The structural flexibility of the piperazine ring makes it a privileged scaffold in the design of kinase inhibitors and other anticancer drugs.[5]

-

Kinase Inhibitors: While not a direct derivative, Infigratinib , an FDA-approved fibroblast growth factor receptor (FGFR) inhibitor used for cholangiocarcinoma, features a substituted piperazine ring that is crucial for its activity.[5] This highlights the utility of the piperazine core in orienting functional groups to bind effectively within the ATP-binding pocket of kinases.

-

Carbonic Anhydrase Inhibitors: A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, which are structurally related to piperazine carboxylates, have been developed as potent inhibitors of human carbonic anhydrase (CA) isoforms.[9] Specifically, they show high activity and selectivity against cancer-related isoforms hCA IX and hCA XII, making them promising candidates for further development as anticancer therapeutics.[9]

Summary of Biologically Active Derivatives

| Derivative Class | Example Compound/Scaffold | Therapeutic Area | Mechanism of Action (if known) | Reference(s) |

| Pyrazolyl-Piperazines | 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester | Analgesic, Anti-inflammatory | Modulation of the serotonergic pathway | [6] |

| Salicylate-Piperazines | Methyl 2-((4-benzoylpiperazin-1-yl)methyl)benzoate derivatives | Anti-inflammatory | Inhibition of IL-6, TNF-α; Down-regulation of COX-2 | [4][8] |

| Piperazine-containing Kinase Inhibitors | Infigratinib | Anticancer | Fibroblast Growth Factor Receptor (FGFR) inhibition | [5] |

| Sulfamoylbenzoyl-Piperidines | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides | Anticancer | Inhibition of carbonic anhydrase isoforms (hCA IX, hCA XII) | [9] |

Experimental Protocols: A Practical Guide

The following section provides a detailed, step-by-step protocol for the synthesis and characterization of a representative piperazine derivative. This protocol is designed to be a self-validating system, incorporating purification and analytical confirmation.

Synthesis of Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate

This protocol describes the synthesis of a sulfonyl derivative, a common modification to the piperazine core. The procedure is adapted from established methodologies for N-functionalization of piperazine carboxylates.[10]

Objective: To synthesize Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate from Ethyl 1-piperazinecarboxylate and benzenesulfonyl chloride.

Materials:

-

Ethyl 1-piperazinecarboxylate (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

-

Dichloromethane (DCM) or Toluene, anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Ethyl 1-piperazinecarboxylate (1.0 eq) and the base (TEA or DIPEA, 1.5 eq) in anhydrous DCM.

-

Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the sulfonyl chloride. The base is required to neutralize the HCl byproduct generated during the reaction.

-

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes.

-

Rationale: Dropwise addition at low temperature helps to control the exothermic nature of the reaction and minimize side product formation.

-

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with additional DCM. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid) and brine.

-

Rationale: The aqueous washes remove the amine salt byproduct and other water-soluble impurities.

-

-

Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 10% to 50% Ethyl Acetate in Hexanes).

-

Rationale: Chromatography separates the desired product from unreacted starting materials and non-polar impurities.

-

-

Final Product: Combine the pure fractions and evaporate the solvent to yield Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate as a solid or oil.[10]

Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical final step.

Caption: Standard analytical workflow for the characterization of a synthesized derivative.

Conclusion and Future Outlook

Ethyl 4-methylpiperazine-1-carboxylate and its analogues represent a profoundly important class of molecules in drug discovery and development. The inherent versatility of the piperazine scaffold allows for systematic structural modifications, enabling the fine-tuning of pharmacokinetic properties and biological activity. As demonstrated, derivatives have shown significant promise as anti-inflammatory, analgesic, and anticancer agents. Future research will likely focus on creating more complex and targeted derivatives, exploring novel substitution patterns, and developing stereoselective syntheses to access chiral analogues with potentially improved therapeutic profiles. The continued exploration of this chemical space is a testament to the enduring utility of the piperazine ring in the quest for new and effective medicines.

References

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

- Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl)

- Ethyl 4-(phenylsulfonyl)

- Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester.PubMed.

- Ethyl 4-methylpiperazine-1-carboxyl

- Ethyl 4-Methylpiperazine-1-carboxyl

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.PubMed Central.

- Biological Activities of Piperazine Deriv

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors.PubMed Central.

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety.PMC - PubMed Central.

- Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Deriv

Sources

- 1. Ethyl 4-methylpiperazine-1-carboxylate | C8H16N2O2 | CID 68286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ethyl 4-(phenylsulfonyl)piperazine-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of Ethyl 4-methylpiperazine-1-carboxylate in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, scientists, and professionals in drug development to understand and experimentally determine the solubility of Ethyl 4-methylpiperazine-1-carboxylate. The methodologies outlined herein are grounded in established scientific principles and regulatory guidelines, ensuring the generation of robust and reliable data crucial for formulation, process development, and regulatory submissions.

Introduction: Understanding the Molecule and the Importance of Solubility

Ethyl 4-methylpiperazine-1-carboxylate is a chemical entity with the molecular formula C₈H₁₆N₂O₂[1]. Its structure, featuring a piperazine ring, a methyl group, and an ethyl carboxylate group, suggests a moderate degree of polarity. A thorough understanding of its solubility in various solvents is a critical first step in its journey from discovery to application. Solubility data informs the selection of appropriate solvent systems for synthesis, purification, formulation, and analytical characterization. In the pharmaceutical industry, solubility is a key determinant of a drug's bioavailability and is a critical parameter in the Biopharmaceutics Classification System (BCS)[2][3].

This guide will delve into the theoretical underpinnings of solubility and provide detailed, actionable protocols for its experimental determination. We will explore methodologies that are both scientifically sound and aligned with international standards, such as those set by the Organisation for Economic Co-operation and Development (OECD)[4][5][6][7].

Theoretical Framework: The "Like Dissolves Like" Principle and Beyond

The adage "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity. For Ethyl 4-methylpiperazine-1-carboxylate, its structure implies potential solubility in a range of solvents, from polar to moderately nonpolar.